1-Chloro-4-phenylphthalazine
Overview
Description
1-Chloro-4-phenylphthalazine is a chemical compound with the linear formula C14H9ClN2 . It has a molecular weight of 240.694 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A new series of phthalazine derivatives was synthesized from the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine as a reactive starting material with different carbon, nitrogen, oxygen, and sulfur nucleophiles .Molecular Structure Analysis
The molecular structure of 1-Chloro-4-phenylphthalazine is represented by the linear formula C14H9ClN2 .Physical And Chemical Properties Analysis
1-Chloro-4-phenylphthalazine appears as white crystals or powder . It has a melting point between 154.0-163.0°C .Scientific Research Applications
Anticancer and Antioxidant Properties
1-Chloro-4-phenylphthalazine has been utilized as a starting material for synthesizing various phthalazine derivatives. These derivatives have shown potent cytotoxic effects against human tumor cell lines, with some exhibiting significant anticancer activities. For instance, specific synthesized derivatives demonstrated a more potent cytotoxic effect compared to the standard drug doxorubicin (Behalo, El‐Karim, & Rafaat, 2017). Additionally, certain derivatives of 1-Chloro-4-phenylphthalazine have been identified for their potential as antioxidants (Behalo, El‐Karim, & Rafaat, 2017).
Novel Scaffold for Inhibitors
This compound has been instrumental in developing novel scaffolds for selective inhibition of specific enzymes like JAK1, which are crucial in treating cancer and autoimmune diseases (Norman, 2012). This represents a unique approach to drug development, differentiating from previously known inhibitors.
Design of Receptor Antagonists
The phthalazin-1(2H)-one scaffold, related to 1-Chloro-4-phenylphthalazine, has been recognized as a core structure for designing novel human A3 adenosine receptor antagonists (Poli et al., 2011). This discovery is significant in developing treatments for various disorders, including cardiovascular diseases.
Synthesis of Phthalazine Derivatives
The compound is vital in the synthesis of 1-phenyl-4-substituted phthalazine derivatives. These derivatives have been evaluated for antiproliferative activity in vivo against cancer cell lines, showing good antitumor activity (Xin, Meng, Liu, & Zhang, 2018).
Antimicrobial Properties
Some phthalazine derivatives, synthesized using 1-Chloro-4-phenylphthalazine, have shown promising effects against bacteria and fungi, indicating their potential as antimicrobial agents (El-Wahab, Mohamed, El-Agrody, El-Nassag, & Bedair, 2011).
Inhibitory Activity toward Phosphodiesterase 5
Various synthesized derivatives of 1-Chloro-4-phenylphthalazine demonstrated inhibitory activity toward phosphodiesterase 5 (PDE5), an enzyme involved in various physiological processes (Watanabe et al., 1998).
Synthesis and Conformational Analysis
The compound has been used in the synthesis and conformational analysis of various derivatives, contributing to the understanding of their structural and functional properties in different applications, such as anticancer and antimicrobial activities (Badr, El-Sherief, El-Naggar, & Mahgoub, 1984).
Safety And Hazards
properties
IUPAC Name |
1-chloro-4-phenylphthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-14-12-9-5-4-8-11(12)13(16-17-14)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJDLSHYLZRFDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297493 | |
Record name | 1-chloro-4-phenylphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-phenylphthalazine | |
CAS RN |
10132-01-1 | |
Record name | 10132-01-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-4-phenylphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CHLORO-4-PHENYLPHTHALAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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